molecular formula C8H5BrN2O2 B2919493 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 1159831-04-5

8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No. B2919493
CAS RN: 1159831-04-5
M. Wt: 241.044
InChI Key: IGHXXXOPUINBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • InChI Code :

Molecular Structure Analysis

The molecular structure of 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid consists of an imidazo[1,2-a]pyridine core with a carboxylic acid functional group at position 3. The bromine atom is attached to the imidazole ring. For a visual representation, refer to the structure in the provided link .

Scientific Research Applications

Synthesis and Derivative Formation

8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid and its derivatives have been extensively explored in synthetic organic chemistry, contributing to the development of novel compounds with potential pharmaceutical applications. For instance, the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives through cyclization processes showcases its utility in creating compounds that could be further modified into various amides, showcasing its versatility in drug synthesis and design (Stanovnik et al., 2008). Moreover, the development of a fully automated continuous flow synthesis of imidazo[1,2-a] heterocycles, including carboxylic acids from 2-aminopyridines and bromopyruvic acid, highlights advancements in the efficient and scalable production of these compounds (Herath, Dahl, & Cosford, 2010).

Catalytic and Synthetic Applications

The catalytic applications of compounds derived from this compound have been explored in various reactions, demonstrating their potential as intermediates in organic synthesis. For example, benzimidazolium salts derived from similar structures have shown significant catalytic activity in carbon–carbon bond-forming reactions, indicating their utility in the synthesis of biologically active compounds (Akkoç et al., 2016). This underlines the importance of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents.

Pharmaceutical Research

Compounds based on the this compound framework have been studied for their potential pharmaceutical applications. Research into organometallic complexes with pyrazolo[3,4-b]pyridines, which are structurally related to this compound, has shown promising results as potential anticancer agents. These studies involve the synthesis and characterization of compounds with potential cyclin-dependent kinase (Cdk) inhibitory activity, highlighting the role of these compounds in the development of new cancer treatments (Stepanenko et al., 2011).

properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHXXXOPUINBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159831-04-5
Record name 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.